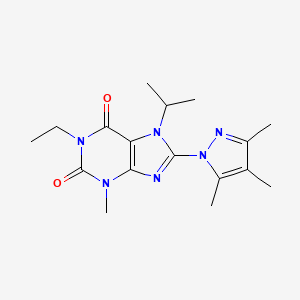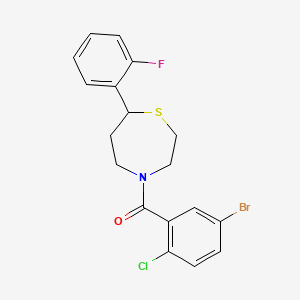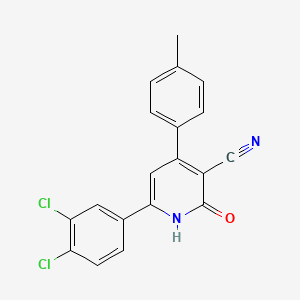
6-(3,4-Dichlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dichlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2O and its molecular weight is 355.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agrochemical Formulation Impurities
Studies on agrochemical formulations have identified various impurities, including dioxins and PCBs. In research conducted by Masunaga, Takasuga, and Nakanishi (2001), they found dioxin impurities in several Japanese agrochemical formulations. This research is crucial for understanding the environmental and health impacts of such impurities in agrochemicals (Masunaga, Takasuga, & Nakanishi, 2001).
Antimicrobial Activity
Guna et al. (2015) conducted a study on the synthesis of nicotinonitrile derivatives, which were tested for their antimicrobial activity against various bacteria and fungi. This research highlights the potential application of such compounds in combating microbial infections (Guna, Bhadani, Purohit, & Purohit, 2015).
Chemical and Pharmacological Properties
Research by Popov, Korchagina, and Kamaletdinova (2010) explored the chemical properties of nitriles containing diphenyl oxide fragment, indicating their potential as biologically active substances and ingredients in various chemical mixtures. This study opens avenues for new compounds with diverse chemical and pharmacological applications (Popov, Korchagina, & Kamaletdinova, 2010).
Antiprotozoal Activity
Ismail et al. (2003) investigated the synthesis of aza-analogues of furamidine, which showed promising results in vitro against Trypanosoma b.rhodesiense and P. falciparum. This research is significant for developing new treatments for protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Biocidal Compounds for Plastic Industry
Zaiton et al. (2018) synthesized new biocidal compounds with potential application in the plastic industry. Their research focused on incorporating these compounds into various plastics and studying their antimicrobial effects, highlighting the role of such compounds in enhancing the microbial resistance of plastics (Zaiton, Assem, Arafa, Momen, & Said, 2018).
Propiedades
IUPAC Name |
6-(3,4-dichlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c1-11-2-4-12(5-3-11)14-9-18(23-19(24)15(14)10-22)13-6-7-16(20)17(21)8-13/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGNVZFAJKXWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
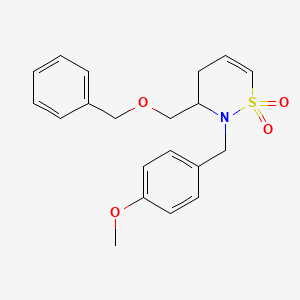
![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)
![2-ethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)

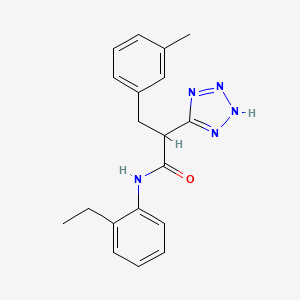
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)

